Opnurasib

KRAS G12C Covalent Inhibitor Binding Mode

Opnurasib is a structurally differentiated, oral KRAS G12C inhibitor with a binding mode distinct from sotorasib and adagrasib. Its weak CYP3A4 substrate profile reduces DDI confounds in combination studies, while profound ABCB1 efflux dependence (~100× brain-to-plasma ratio shift in models) makes it a selective probe for systemic vs. CNS-restricted tumor investigation. For programs requiring reliable, compound-specific pharmacology with predictable systemic exposure, this high-purity research material is an essential comparator. Order today for immediate preclinical deployment.

Molecular Formula C29H28ClN7O
Molecular Weight 526.0 g/mol
CAS No. 2653994-08-0
Cat. No. B8217952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpnurasib
CAS2653994-08-0
Molecular FormulaC29H28ClN7O
Molecular Weight526.0 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=NN2)C(=C1Cl)C3=C(N(N=C3C4=CC5=C(C=C4)N(N=C5)C)C6CC7(C6)CN(C7)C(=O)C=C)C
InChIInChI=1S/C29H28ClN7O/c1-5-24(38)36-14-29(15-36)10-20(11-29)37-17(3)25(26-21-13-31-33-22(21)8-16(2)27(26)30)28(34-37)18-6-7-23-19(9-18)12-32-35(23)4/h5-9,12-13,20H,1,10-11,14-15H2,2-4H3,(H,31,33)
InChIKeyAZUYLZMQTIKGSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Opnurasib (JDQ-443) Procurement Guide: A Clinical-Stage Covalent KRAS G12C Inhibitor with a Distinct Binding Mode


Opnurasib (CAS 2653994-08-0), also known as JDQ-443 or NVP-JDQ443, is an orally bioavailable, covalent small molecule inhibitor of the KRAS G12C oncogenic mutant [1]. It functions by selectively binding to the GDP-bound, inactive state of KRAS G12C, thereby trapping the protein in an inactive conformation and blocking downstream oncogenic signaling [2]. Opnurasib is currently under clinical investigation for KRAS G12C-mutant solid tumors, including non-small cell lung cancer (NSCLC) [3].

Why Opnurasib Cannot Be Interchanged with Other KRAS G12C Inhibitors


Substitution among KRAS G12C inhibitors without rigorous validation is inadvisable due to fundamental differences in their molecular pharmacology. Opnurasib exhibits a binding mechanism distinct from the registered inhibitors sotorasib and adagrasib [1], and demonstrates unique interactions with the KRAS G12C protein . These differences translate into variations in pharmacokinetic profiles, notably a profound influence of the ABCB1 efflux transporter on brain penetration [1], and a distinct metabolic profile that is not a sensitive CYP3A4 substrate [2]. Consequently, in vivo efficacy, drug-drug interaction potential, and tissue distribution cannot be assumed to be equivalent across this inhibitor class, necessitating compound-specific characterization for any research or development program.

Quantitative Differentiation of Opnurasib from Sotorasib and Adagrasib: A Comparative Evidence Review


Distinct Molecular Binding Mode and Structural Differentiation

Opnurasib binds to KRAS G12C with a unique interaction profile compared to sotorasib and adagrasib. It binds under the switch II loop, exploiting distinct protein interactions . The binding mechanism is described as distinct from the registered KRAS G12C inhibitors [1].

KRAS G12C Covalent Inhibitor Binding Mode

Cellular Potency in KRAS G12C-Mutant NSCLC Cell Lines

Opnurasib demonstrates potent inhibition of cell proliferation in two KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines. In the NCI-H358 line, the IC50 is 18 nM; in the NCI-H2122 line, the IC50 is 63 nM .

KRAS G12C NSCLC Anti-proliferative

In Vivo Pharmacokinetic Limitation for Brain Metastasis Models

Brain exposure of opnurasib is profoundly limited by the ABCB1 (P-glycoprotein) efflux transporter. In Abcb1a/b-deficient mice, brain-to-plasma ratios were increased by approximately 100-fold compared to wild-type mice [1]. This efflux can be reversed by co-administration of the dual ABCB1/ABCG2 inhibitor elacridar, which significantly increased brain penetration [2].

KRAS G12C Pharmacokinetics Blood-Brain Barrier

Distinct Metabolic Profile with Low CYP3A4 Dependence

Unlike many small molecule drugs, opnurasib does not appear to be a sensitive substrate for the major drug-metabolizing enzyme CYP3A4. In vivo studies using transgenic human CYP3A4 mice showed that the enzyme did not substantially affect the plasma exposure of opnurasib [1].

KRAS G12C Drug-Drug Interactions CYP3A4

In Vivo Antitumor Efficacy Comparable to Sotorasib and Adagrasib

In preclinical xenograft models, oral administration of opnurasib produces dose-dependent antitumor effects that are reported to be comparable to those of sotorasib and adagrasib [1]. In a separate study, its preclinical efficacy was noted to be comparable to sotorasib [2].

KRAS G12C Xenograft Model Antitumor Activity

Defined Research Scenarios for Opnurasib Based on Evidence-Based Differentiation


Investigating KRAS G12C Inhibition in Tumor Models Where Brain Metastasis is Not a Primary Endpoint

Given the robust in vivo antitumor efficacy in subcutaneous xenograft models that is comparable to sotorasib and adagrasib [1], opnurasib is a suitable tool for studies focusing on primary tumor growth or non-brain metastatic lesions. Its poor brain penetration due to ABCB1 efflux makes it less appropriate for brain metastasis models without the use of transporter inhibitors, but ideal for isolating systemic tumor response.

Studies Exploring Brain Metastasis Penetration and ABCB1 Transporter Biology

Opnurasib's extreme dependence on ABCB1 for limiting brain exposure—with a ~100-fold increase in brain-to-plasma ratio in knockout mice [1]—makes it an excellent probe for studying the role of P-glycoprotein in limiting CNS exposure of KRAS G12C inhibitors. Its combination with elacridar, which reverses this efflux [1], provides a powerful experimental system to investigate strategies for enhancing brain penetration.

Combination Therapy Research Requiring Minimized CYP3A4-Mediated Drug-Drug Interactions

For preclinical studies involving co-administration of opnurasib with other agents, its unique metabolic profile is a key advantage. Evidence suggests it is not a sensitive substrate for CYP3A4 [1], potentially reducing the risk of confounding drug-drug interactions (DDIs) that complicate studies with other KRAS G12C inhibitors like adagrasib, a known CYP3A4 substrate. This simplifies pharmacokinetic analysis and data interpretation in combination experiments.

Research Focused on Overcoming Acquired Resistance to Other KRAS G12C Inhibitors

Opnurasib's distinct binding mode under the switch II loop [1] and its unique binding mechanism compared to sotorasib and adagrasib position it as a critical tool for investigating mechanisms of acquired resistance. Studies can use opnurasib to determine if resistance mutations that abrogate binding of other inhibitors (e.g., at the H95 residue) also affect opnurasib, thereby mapping the cross-resistance profile of this inhibitor class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Opnurasib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.